
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
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Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a compound that has garnered interest in various fields due to its unique structural features and potential applications. This compound combines the isoquinoline moiety with thiophene and methoxyphenethyl groups, providing a diverse range of chemical properties that make it useful in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide generally involves the following steps:
Preparation of Intermediate 1: : A 3,4-dihydroisoquinoline derivative is reacted with a thiophene compound under controlled conditions to form the desired intermediate.
Preparation of Intermediate 2: : A 4-methoxyphenethylamine derivative is prepared separately through standard amination reactions.
Coupling Reaction: : The two intermediates are then coupled using oxalyl chloride in the presence of a base like triethylamine to form the target oxalamide.
Industrial Production Methods: In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure efficient mixing and control over reaction conditions. The process would also incorporate steps for purification and quality control to ensure a high yield and purity of the final product.
Types of Reactions:
Oxidation: : This compound can undergo oxidation, especially at the isoquinoline and thiophene rings.
Reduction: : Reduction reactions can target the oxalamide functional group, converting it to simpler amides or amines.
Substitution: : The aromatic rings present in the compound can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: : Use of reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Utilization of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Electrophilic aromatic substitution often employs reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) under controlled conditions.
Major Products:
Oxidation: : Formation of quinoline derivatives and thiophene sulfones.
Reduction: : Production of simpler amides or amines.
Substitution: : Introduction of various functional groups on the aromatic rings, such as nitro (NO2) or sulfonic acid (SO3H) groups.
Chemistry
As a ligand in coordination chemistry to study complex formations with transition metals.
Biology
Used in pharmacological studies to investigate its interaction with biological macromolecules.
Potential therapeutic applications due to its structural similarity to bioactive compounds.
Medicine
Research into its potential as a precursor for drug development, particularly in neuropharmacology.
Industry
Application in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The compound's mechanism of action depends largely on its interaction with molecular targets:
Binding to Receptors: : The isoquinoline and thiophene moieties can interact with specific receptors or enzymes.
Pathway Modulation: : By binding to these targets, it can modulate biological pathways, potentially leading to therapeutic effects.
Similar Compounds
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-phenethyl oxalamide
N1-(2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl) oxalamide
Unique Features
The specific combination of the isoquinoline, thiophene, and methoxyphenethyl groups in N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide imparts unique chemical and biological properties.
The presence of thiophene increases the compound's electron-rich characteristics, enhancing its reactivity in chemical reactions.
The oxalamide linkage offers unique opportunities for hydrogen bonding and interaction with biological targets, differentiating it from simpler amide compounds.
This compound's intricate structure and versatile reactivity make it a valuable subject of study in multiple scientific disciplines.
Properties
IUPAC Name |
N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-32-22-10-8-19(9-11-22)12-14-27-25(30)26(31)28-17-23(24-7-4-16-33-24)29-15-13-20-5-2-3-6-21(20)18-29/h2-11,16,23H,12-15,17-18H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZVCDPARXCUCLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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